

Nickel-Catalyzed Reductive Carboxylation of Aziridines: A Modern Gateway to β -Amino Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Amino-2-benzylpropanoic acid

Cat. No.: B178818

[Get Quote](#)

Abstract

β -Amino acids are crucial structural motifs in pharmaceuticals, peptidomimetics, and natural products.^{[1][2]} Traditional synthetic routes often involve multiple steps, pre-functionalized substrates, or the use of hazardous reagents.^[2] This application note details a robust and innovative protocol for the synthesis of β -amino acids through the nickel-catalyzed reductive carboxylation of readily available N-substituted aziridines with carbon dioxide (CO₂) at atmospheric pressure.^{[1][3][4][5]} This methodology is distinguished by its operational simplicity, mild reaction conditions, and excellent chemo- and regioselectivity, offering a powerful alternative to classical synthetic strategies.^{[6][7]} We provide a detailed mechanistic overview, a step-by-step experimental protocol, and practical insights for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of β -Amino Acids

The unique structural properties of β -amino acids allow them to form stable, predictable secondary structures in peptides, such as helices and sheets, making them invaluable as peptidomimetics.^[1] Their incorporation into peptide backbones can enhance proteolytic stability and modulate biological activity. The development of direct, catalytic methods for their synthesis from simple precursors is a significant objective in modern organic chemistry.

The nickel-catalyzed ring-opening carboxylation of aziridines represents a significant advance, directly converting a strained three-membered ring into a high-value acyclic amino acid

backbone.[1][2] This transformation leverages inexpensive and abundant CO₂ as a C1 feedstock, aligning with the principles of green and sustainable chemistry.[8] The use of an earth-abundant nickel catalyst further enhances the practicality of this approach over methods relying on precious metals.[8][9]

Mechanistic Rationale: The Catalytic Cycle

Understanding the reaction mechanism is paramount for optimization and troubleshooting. The nickel-catalyzed carboxylation of aziridines is a reductive process that proceeds through a carefully orchestrated catalytic cycle. While the precise nature of all intermediates can be complex, a plausible catalytic cycle is outlined below. The process hinges on the ability of a low-valent nickel species to activate the C-N bond of the aziridine.

Key Mechanistic Steps:

- **Catalyst Activation:** The Ni(II) precatalyst (e.g., NiCl₂·glyme) is reduced *in situ* by a stoichiometric metallic reductant, typically manganese (Mn) powder, to generate a catalytically active Ni(0) species.[10][11]
- **Oxidative Addition:** The Ni(0) complex undergoes oxidative addition into the C(sp³)–N bond of the N-tosylaziridine. This is the crucial ring-opening step and determines the regioselectivity of the reaction. The reaction proceeds with exquisite selectivity at the benzylic C-N bond in styrenyl aziridines.[12] This step forms a Ni(II)-azametallacyclobutane intermediate.
- **CO₂ Insertion:** Carbon dioxide inserts into the Ni(II)-carbon bond. Mechanistic studies suggest that additives like methanol (MeOH) play a critical role in facilitating this step, although the exact promoting effect is still under investigation.[6] This forms a Ni(II)-carboxylate species.
- **Reduction & Product Formation:** The resulting Ni(II)-carboxylate intermediate undergoes further reduction and subsequent protonolysis (likely involving MeOH) to release the β-amino acid product.
- **Catalyst Regeneration:** The nickel species is reduced back to the active Ni(0) state by Mn, closing the catalytic cycle.

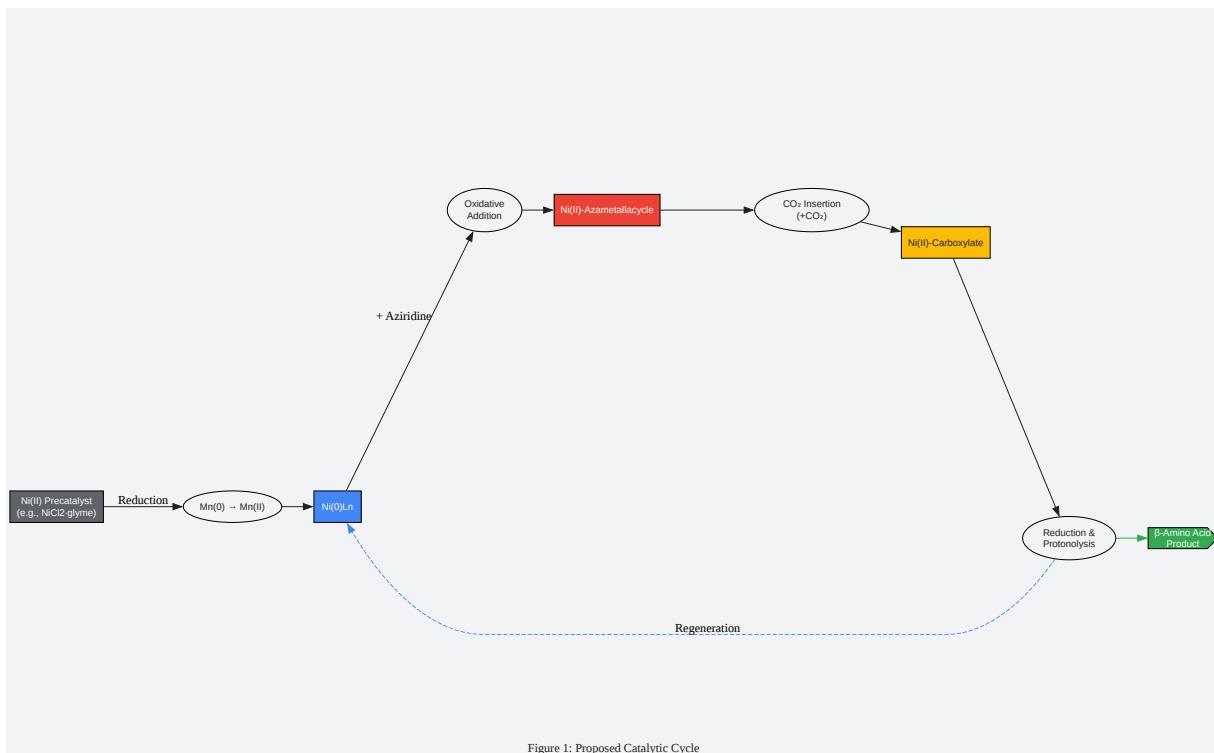


Figure 1: Proposed Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Proposed Catalytic Cycle for Ni-Catalyzed Carboxylation of Aziridines.

Experimental Protocol

This protocol is adapted from the seminal work by Martin and coworkers and is optimized for a 0.20 mmol scale reaction.[\[6\]](#)[\[7\]](#)

Materials and Reagents

Reagent	Grade/Purity	Supplier	Comments
NiCl ₂ ·glyme	98%	Strem, Aldrich	Store in a glovebox or desiccator.
Ligand (L1) ¹	>98%	Commercially available	See reference for structure.
Manganese (Mn)	Powder, -325 mesh	Strem, Aldrich	Activated powder is crucial.
N-Tosylaziridine	Substrate	Synthesized ²	Must be pure for optimal results.
DMPU	Anhydrous, 99.5%	Aldrich	Use dry solvent from a sure-seal bottle.
Methanol (MeOH)	Anhydrous, 99.8%	Aldrich	Use dry solvent.
Carbon Dioxide	Balloon	N/A	Standard laboratory supply.
Diethyl Ether	Anhydrous	N/A	For workup.
HCl (2 M)	Aqueous	N/A	For workup.
MgSO ₄ / Na ₂ SO ₄	Anhydrous	N/A	For drying organic layers.

¹L1: 4,4'-Di-tert-butyl-2,2'-bipyridine. ²Synthesis: N-Tosylaziridines can be readily synthesized from the corresponding alkenes.

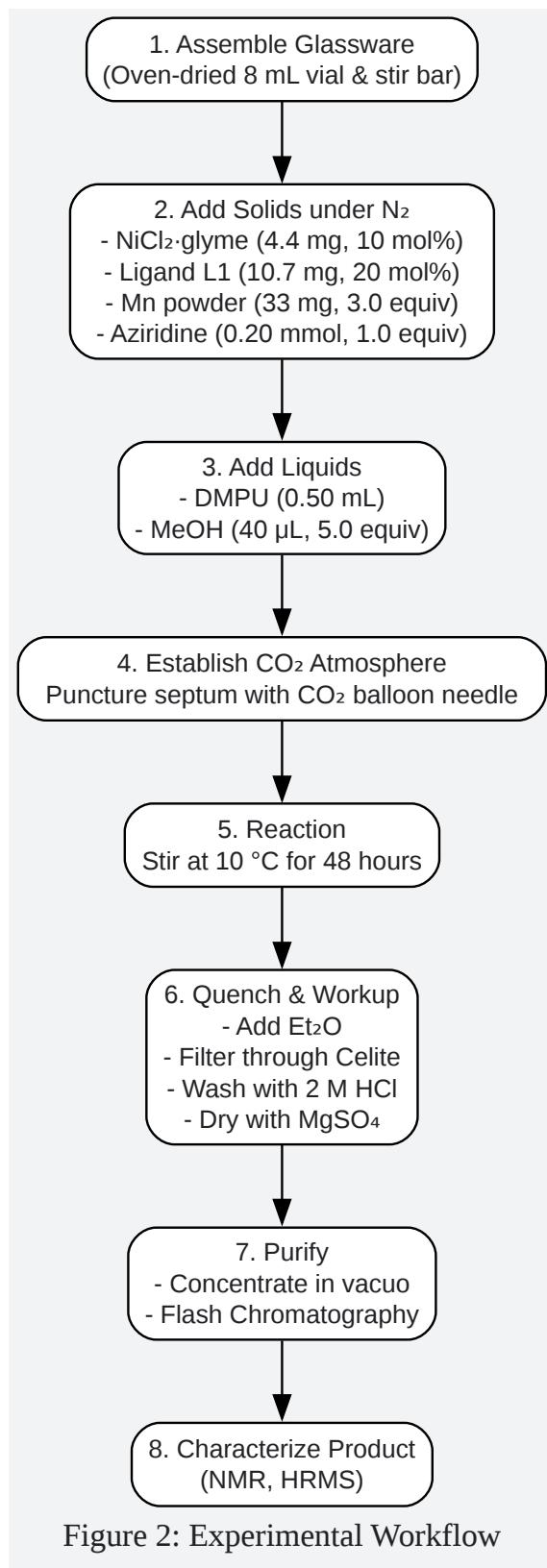
Equipment

- Oven-dried 8 mL screw-cap vial with a Teflon-lined septum cap
- Magnetic stir plate and stir bar
- Syringes for liquid transfer
- Schlenk line or glovebox for inert atmosphere setup

- CO₂-filled balloon with needle
- Standard glassware for aqueous workup
- Rotary evaporator
- Flash chromatography system

Step-by-Step Procedure

The following workflow provides a visual guide to the experimental setup.



[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow from setup to product characterization.

- Reaction Setup: To an oven-dried 8 mL screw-cap vial containing a magnetic stir bar, add $\text{NiCl}_2\text{-glyme}$ (4.4 mg, 0.02 mmol, 10 mol%), the bipyridine ligand L1 (10.7 mg, 0.04 mmol, 20 mol%), manganese powder (33 mg, 0.60 mmol, 3.0 equiv), and the N-tosylaziridine substrate (0.20 mmol, 1.0 equiv). This step is best performed in a glovebox.
- Solvent and Reagent Addition: Seal the vial with the septum cap. Add the solvent, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (0.50 mL), followed by anhydrous methanol (40 μL , 1.0 mmol, 5.0 equiv) via syringe.
- CO_2 Atmosphere: Puncture the septum with a needle attached to a balloon filled with CO_2 (1 atm).
- Reaction Execution: Place the vial in a cooling block or bath set to 10 °C and stir vigorously for 48 hours. The reaction mixture is typically a dark, heterogeneous suspension.
- Workup and Extraction: Upon completion, remove the CO_2 balloon. Dilute the reaction mixture with diethyl ether (Et_2O) and filter the suspension through a pad of Celite to remove manganese salts and catalyst residue. Transfer the filtrate to a separatory funnel and wash with 2 M aqueous HCl (2 x 10 mL) to remove DMPU and other polar impurities. Wash with brine, dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired β -amino acid product.

Substrate Scope and Data

The protocol demonstrates broad functional group tolerance. Halides (Cl, Br), tosylates, and esters are well-tolerated, allowing for subsequent cross-coupling reactions.^[7] The reaction proceeds exclusively at the aziridine, even in the presence of other electrophilic sites.^[7]

Entry	Aziridine Substrate	Product	Yield (%) ^[7]
1	N-Tosyl-2-phenylaziridine	3-((4-methylphenyl)sulfonyl)-3-phenylpropanoic acid	73
2	N-Tosyl-2-(4-methoxyphenyl)aziridine	3-((4-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)propanoic acid	70
3	N-Tosyl-2-(4-chlorophenyl)aziridine	3-((4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)propanoic acid	65
4	N-Tosyl-2-(naphthalen-2-yl)aziridine	3-((4-methylphenyl)sulfonyl)-3-(naphthalen-2-yl)propanoic acid	71
5	N-Tosyl-2-(thiophen-2-yl)aziridine	3-((4-methylphenyl)sulfonyl)-3-(thiophen-2-yl)propanoic acid	55
6 ¹	N-Tosyl-2-(4-(bromomethyl)phenyl)aziridine	3-((4-(bromomethyl)phenyl)-3-(4-methylphenyl)sulfonyl)propanoic acid	60

¹Demonstrates excellent chemoselectivity, as the benzylic bromide is not carboxylated.

Troubleshooting and Key Insights

- Low Yield:

- Inactive Manganese: The activity of the Mn powder is critical. If yields are low, consider using freshly opened Mn powder or activating it by washing with dilute HCl, water, ethanol, and ether, followed by drying under high vacuum.
- Atmosphere Purity: Ensure the reaction is set up under a strictly inert atmosphere before the CO₂ balloon is attached. Oxygen can deactivate the Ni(0) catalyst.
- Solvent Quality: Use high-purity, anhydrous solvents. Water can interfere with the reductive process.
- Incomplete Conversion:
 - Stirring: The reaction is heterogeneous. Vigorous stirring is essential to ensure proper mixing of the solid Mn reductant with the soluble components.
 - Temperature Control: While the reaction is run at 10 °C, significant deviations may affect catalyst stability and reaction rate.
- The Role of Methanol: The addition of MeOH was found to be critical for success.[6][7] It is hypothesized to act as a proton source for the final product-releasing step and may also assist in the CO₂ insertion step by interacting with the nickel intermediates.

Conclusion

The nickel-catalyzed reductive carboxylation of aziridines provides a direct, efficient, and highly selective method for synthesizing valuable β-amino acid building blocks.[5][7] By avoiding harsh reagents and utilizing an inexpensive catalyst and C1 source, this protocol is a valuable addition to the synthetic chemist's toolbox. The operational simplicity and broad substrate scope make it an attractive strategy for applications in medicinal chemistry and materials science.[6][9]

References

- Nickel-catalyzed Reductive Carboxylation and Amidation Reactions.
- Ni-Catalyzed Carboxylation of C(sp₂)–S bonds with CO₂: Evidence for the Multifaceted.
- Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids. American Chemical Society.
- Nickel-Catalyzed Reductive Carboxylation and Amidation Reactions.

- Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids. ACS Figshare.
- Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids. Organic Chemistry Portal.
- Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids. Journal of the American Chemical Society.
- Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI.
- Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids.
- Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids. PubMed.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β -AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Direct Carboxylation of Aryl Tosylates by CO2 Catalyzed by In situ-Gener
- Nickel-Catalyzed Negishi Alkylation of Styrenyl Aziridines. The Doyle Group, Princeton University.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Collection - Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. recercat.cat [recercat.cat]

- 10. recercat.cat [recercat.cat]
- 11. Direct Carboxylation of Aryl Tosylates by CO₂ Catalyzed by In situ-Generated Ni(0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- To cite this document: BenchChem. [Nickel-Catalyzed Reductive Carboxylation of Aziridines: A Modern Gateway to β -Amino Acids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178818#nickel-catalyzed-carboxylation-of-aziridines-for-amino-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com